molecular formula C20H22ClNO4S B11082299 Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11082299
M. Wt: 407.9 g/mol
InChI Key: PBJIFZKLJTXUDL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the functional groups. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of Functional Groups: The functional groups, such as the ethyl ester and the 5-chloro-2-methoxyphenyl group, are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with different functional groups. Examples include:

    Benzothiophene-2-carboxylate: A simpler derivative with a carboxylate group.

    5-Chloro-2-methoxybenzothiophene: A derivative with a similar aromatic substitution pattern.

Uniqueness

Ethyl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO4S/c1-4-26-20(24)17-13-7-5-11(2)9-16(13)27-19(17)22-18(23)14-10-12(21)6-8-15(14)25-3/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,22,23)

InChI Key

PBJIFZKLJTXUDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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